1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine
CAS No.:
Cat. No.: VC10391221
Molecular Formula: C16H28N2
Molecular Weight: 248.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H28N2 |
|---|---|
| Molecular Weight | 248.41 g/mol |
| IUPAC Name | 1-(2-bicyclo[2.2.1]heptanyl)-4-cyclopentylpiperazine |
| Standard InChI | InChI=1S/C16H28N2/c1-2-4-15(3-1)17-7-9-18(10-8-17)16-12-13-5-6-14(16)11-13/h13-16H,1-12H2 |
| Standard InChI Key | DNNZFCPRPFOCHG-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)N2CCN(CC2)C3CC4CCC3C4 |
| Canonical SMILES | C1CCC(C1)N2CCN(CC2)C3CC4CCC3C4 |
Introduction
1-Bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine is a complex organic compound belonging to the class of bicyclic amines. It features a bicyclo[2.2.1]heptane moiety linked to a piperazine ring, which is significant for its potential applications in medicinal chemistry and materials science. This compound is structurally similar to 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine, with the key difference being the position of the bicyclic ring attachment and the presence of an alkene group in the latter.
Synthesis and Chemical Reactions
The synthesis of 1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine typically involves multi-step organic reactions. These may include nucleophilic substitutions, electrophilic additions, or other transformations facilitated by specific catalysts or conditions. The exact synthetic route is not detailed in the available literature but would likely require careful control of temperature, solvent choice, and reaction time to optimize yield and purity.
Comparison with Related Compounds
| Compound | Molecular Weight | Chemical Class | Potential Applications |
|---|---|---|---|
| 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine | 260.4 g/mol | Bicyclic amines | Medicinal chemistry, neurology/psychiatry |
| 1-Bicyclo(2.2.1)hept-5-en-2-ylpentane-1,4-dione | 192.25 g/mol | Bicyclic compounds | Not specified |
| 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine) | Not specified | Pyrazolyl derivatives | Thrombopoietin receptor agonist |
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